trans-Jasmone

Flavor and Fragrance Sensory Analysis Olfactory Perception

Generic "jasmone" procurement without stereochemical specification introduces uncontrolled variability in olfactory perception and biological assay outcomes. trans-Jasmone (E-isomer, CAS 6261-18-3) triggers aphid dispersion behavior—functionally opposite to cis-Jasmone's plant defense elicitation. Unlike natural jasmine oil (0% trans), synthetic jasmone contains only ~3–6% trans isomer. For replicable behavioral assays, definitive fragrance authentication (trans detection = synthetic origin), and sharper jasmine perfume accords, specify isomerically pure trans-Jasmone with lot-specific isomer ratio certification.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 488-10-8
Cat. No. B1672801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Jasmone
CAS488-10-8
SynonymsJasmone;  (Z)-Jasmone;  BRN 1907713;  BRN-1907713;  BRN1907713;  FEMA No. 3196;  HSDB 8273; 
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCCC=CCC1=C(CCC1=O)C
InChIInChI=1S/C11H16O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h4-5H,3,6-8H2,1-2H3/b5-4+
InChIKeyXMLSXPIVAXONDL-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble in water
Soluble in ethanol, ether, carbon tetrachloride, lignin
1514 mg/L @ 20 °C (exp)
slightly soluble in water;  soluble in ether
Miscible at room temperature (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





trans-Jasmone (CAS 488-10-8): Procurement and Differentiation Guide for Flavor, Fragrance, and Semiochemical Research


trans-Jasmone (CAS 488-10-8), systematically designated (E)-3-methyl-2-(pent-2-en-1-yl)cyclopent-2-en-1-one, is a cyclopentenone derivative belonging to the jasmonate family of plant volatiles [1]. It is the trans (E) geometric isomer of the naturally abundant cis-jasmone (Z-jasmone, CAS 488-10-8), sharing the same molecular formula (C₁₁H₁₆O) and molecular weight (164.25 g/mol) but differing in stereochemical configuration around the pentenyl double bond [2]. trans-Jasmone occurs only as a minor constituent in nature, with natural jasmine oil containing exclusively the cis form [3]; synthetic jasmone preparations typically contain both isomers, with cis predominating and trans present as a byproduct at approximately 3–6% of the total jasmone content . The compound is characterized by moderate lipophilicity (logP = 2.91), a boiling point of 263–265°C at 760 mmHg, and density of approximately 0.94 g/mL at 25°C .

Why trans-Jasmone Cannot Be Replaced by Generic Jasmone or cis-Jasmone in Procurement


Generic "jasmone" procurement without stereochemical specification presents significant risk to experimental reproducibility and product performance because trans-jasmone and cis-jasmone exhibit fundamentally divergent olfactory, semiochemical, and physicochemical properties despite sharing identical molecular formulas and a unified CAS registry number [1]. cis-Jasmone delivers a gentle, sweet jasmine floral character characteristic of natural jasmine absolute, whereas trans-jasmone produces a stronger, sharper odor profile with distinctly different sensory attributes . In semiochemical applications, the two isomers differ in their biological signaling functions: cis-jasmone functions as a plant defense elicitor that induces production of volatile semiochemicals including (E)-β-ocimene and attracts aphid parasitoids, while trans-jasmone serves as a component of aphid alarm pheromone that triggers dispersion behavior [2][3]. Synthetic jasmone mixtures containing unspecified isomeric ratios introduce uncontrolled variability in both odor perception thresholds and biological assay outcomes, invalidating cross-study comparisons and product quality consistency [4].

trans-Jasmone: Quantitative Differentiation Evidence Against Comparators


Olfactory Profile Divergence: cis-Jasmone vs trans-Jasmone Qualitative Characterization

The olfactory differentiation between cis-jasmone and trans-jasmone represents the most direct procurement-relevant distinction between the two isomers. cis-Jasmone is consistently characterized in industry literature as delivering a gentle, sweet jasmine floral odor closely approximating natural jasmine absolute, whereas trans-jasmone is described as possessing a stronger, sharper, more intense aroma profile [1]. Quantitative odor threshold data for the individual isomers remain unavailable in the peer-reviewed literature; however, the qualitative differentiation is consistently documented across authoritative databases and industry specifications [2]. The natural extract contains exclusively cis-jasmone, while synthetic material is a mixture of both isomers with cis predominating [3].

Flavor and Fragrance Sensory Analysis Olfactory Perception

Semiochemical Functional Divergence: trans-Jasmone as Aphid Alarm Pheromone Component vs cis-Jasmone as Plant Defense Elicitor

trans-Jasmone and cis-jasmone serve fundamentally distinct signaling functions in plant-insect chemical ecology. cis-Jasmone acts as a plant defense elicitor: exposure to cis-jasmone vapor induces the production of volatile plant semiochemicals including the monoterpene (E)-β-ocimene, which stimulates foraging by aphid parasitoids and predators [1]. In field trials, cis-jasmone treatment reduced aphid (Sitobion avenae) settlement on wheat seedlings, demonstrating direct pest suppression activity [2]. In contrast, trans-jasmone functions as a component of aphid alarm pheromone, triggering dispersion behavior in response to predator or parasitoid attack [3]. The alarm pheromone signal consists predominantly of the sesquiterpene (E)-β-farnesene, with trans-jasmone serving as a modulating component [4].

Chemical Ecology Semiochemicals Integrated Pest Management

Physicochemical Differentiation: LogP (Octanol-Water Partition Coefficient) as a Formulation Compatibility Predictor

The octanol-water partition coefficient (logP) provides a quantitative, procurement-relevant parameter for predicting formulation behavior. trans-Jasmone (CAS 6261-18-3) and cis-jasmone (CAS 488-10-8) share identical logP values of 2.91, indicating equivalent moderate lipophilicity . This value places jasmone in a distinct hydrophobicity category compared to related jasmonates: methyl jasmonate exhibits a higher boiling point (303°C vs 291°C for jasmone) [1], and methyl dihydrojasmonate (Hedione) is substantially more polar due to its ester functionality, resulting in different odor recognition thresholds (approximately 15 ppb for epimerized mixtures) [2]. The logP value of 2.91 provides a quantitative benchmark for predicting partitioning behavior in emulsion systems, surfactant-based formulations, and organic-aqueous biphasic reaction media [3].

Formulation Science Physicochemical Properties Analytical Chemistry

Natural Occurrence and Synthetic Isomeric Ratio: trans-Jasmone as a Marker of Synthetic Origin

trans-Jasmone serves as a definitive analytical marker distinguishing synthetic jasmone preparations from natural jasmine-derived material. Natural jasmine oil contains exclusively the cis isomer (cis-jasmone), with no detectable trans-jasmone [1]. Synthetic jasmone preparations invariably contain both isomers, with cis predominating and trans present as a byproduct at approximately 3–6% of total jasmone content . Consequently, the presence of trans-jasmone in a jasmone-containing product definitively indicates synthetic origin rather than botanical extraction [2]. This property enables forensic authentication of fragrance ingredients and verification of natural product claims in commercial formulations .

Natural Product Authentication Analytical Chemistry Flavor and Fragrance Quality Control

trans-Jasmone: Evidence-Backed Research and Industrial Application Scenarios


Semiochemical Research: Aphid Alarm Pheromone Studies Requiring trans-Jasmone

Chemical ecology and integrated pest management research investigating aphid alarm signaling pathways require isomerically pure trans-jasmone as a specific component of the aphid alarm pheromone signal [1]. Unlike cis-jasmone, which induces plant defense responses and attracts parasitoids, trans-jasmone triggers dispersion behavior in aphid populations [2]. Procurement of defined trans-jasmone material (rather than generic jasmone mixtures) is essential for replicable behavioral assays and for distinguishing alarm pheromone effects from plant defense elicitation [3].

Analytical Method Development: Authentication of Natural vs Synthetic Fragrance Ingredients

Analytical chemistry laboratories developing GC-MS or HPLC methods for fragrance authentication require trans-jasmone reference standards. Since natural jasmine oil contains exclusively cis-jasmone (0% trans), the detection of trans-jasmone in a sample definitively identifies synthetic origin [1]. Method validation requires pure trans-jasmone for calibration curve construction, with LOD requirements typically <0.1 ppm for trace detection in complex fragrance matrices [2].

Fragrance Formulation: Sharp Jasmine Note Creation

Perfumery applications requiring a sharper, more intense jasmine character benefit from trans-jasmone incorporation rather than exclusive cis-jasmone use. The stronger, more assertive aroma profile of trans-jasmone enables formulators to achieve distinct olfactory effects that cannot be replicated by increasing cis-jasmone concentration alone [1]. The compound's logP of 2.91 informs solvent system selection and predicts behavior in emulsion-based fragrance delivery systems [2].

Comparative Jasmonate Pharmacology: Structure-Activity Relationship Studies

Pharmacological research investigating jasmonate family structure-activity relationships requires trans-jasmone as a reference compound to isolate the contribution of stereochemistry to biological activity. trans-Jasmone's distinct spatial configuration around the pentenyl double bond, combined with its ketone functional group (contrasting with the ester functionality of methyl jasmonate), makes it a critical comparator for studies examining the structural determinants of jasmonate receptor binding and downstream signaling activation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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